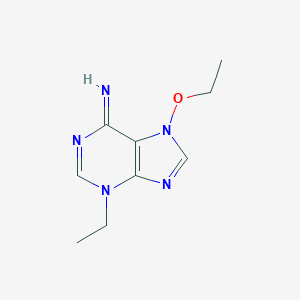

7-Ethoxy-3-ethylpurin-6-imine

Beschreibung

Structure

3D Structure

Eigenschaften

CAS-Nummer |

185200-86-6 |

|---|---|

Molekularformel |

C9H13N5O |

Molekulargewicht |

207.23 g/mol |

IUPAC-Name |

7-ethoxy-3-ethylpurin-6-imine |

InChI |

InChI=1S/C9H13N5O/c1-3-13-5-11-8(10)7-9(13)12-6-14(7)15-4-2/h5-6,10H,3-4H2,1-2H3 |

InChI-Schlüssel |

FESKKMQNADBLAY-UHFFFAOYSA-N |

SMILES |

CCN1C=NC(=N)C2=C1N=CN2OCC |

Kanonische SMILES |

CCN1C=NC(=N)C2=C1N=CN2OCC |

Synonyme |

6H-Purin-6-imine,7-ethoxy-3-ethyl-3,7-dihydro-(9CI) |

Herkunft des Produkts |

United States |

Synthetic Strategies and Methodological Advancements for 7 Ethoxy 3 Ethylpurin 6 Imine and Analogues

De Novo Synthetic Approaches to Substituted Purine (B94841) Skeletons

The de novo synthesis of the purine skeleton is a fundamental aspect of creating novel purine derivatives. prolekare.cznih.gov These methods involve the stepwise construction of the bicyclic purine ring system from acyclic precursors, offering a high degree of flexibility in introducing various substituents at different positions. thieme-connect.de The biosynthetic pathway for purines begins with phosphoribosyl pyrophosphate (PRPP). prolekare.czyoutube.com

Cyclization and Annulation Reactions for Purine Ring Formation

The construction of the purine ring system typically involves the sequential or convergent assembly of the imidazole (B134444) and pyrimidine (B1678525) rings. A common and versatile method is the Traube purine synthesis, which starts with a substituted pyrimidine. thieme-connect.de For instance, a 4,5-diaminopyrimidine (B145471) can be reacted with a one-carbon synthon, such as formic acid or an orthoester, to close the imidazole ring and form the purine. thieme-connect.degoogle.com

Annulation strategies, where a second ring is fused onto a pre-existing heterocyclic core, are also prevalent. For example, an appropriately substituted imidazole derivative can undergo cyclization to form the pyrimidine portion of the purine. researchgate.net The choice of cyclization or annulation strategy depends on the desired substitution pattern and the availability of starting materials. The reaction conditions for these cyclizations, including the choice of solvent, temperature, and catalyst, are critical for achieving high yields and regioselectivity.

| Starting Material | Cyclization Partner | Product | Reference |

| 4,5-Diaminopyrimidine | Formic Acid | Purine | thieme-connect.de |

| Substituted Imidazole | Various Reagents | Purine | researchgate.net |

Strategic Installation of Ethoxy and Ethyl Moieties on the Purine Scaffold

The introduction of the ethoxy and ethyl groups onto the purine scaffold requires careful strategic planning. The ethyl group at the N-3 position can be introduced at various stages of the synthesis. One approach involves starting with an N-ethylated precursor, such as an N-ethylaminopyrimidine, prior to the cyclization to form the purine ring. Alternatively, the ethyl group can be installed on the pre-formed purine ring via an N-alkylation reaction, although this can sometimes lead to mixtures of isomers if other nitrogen atoms are available for alkylation.

The ethoxy group at the C-7 position is less common and presents a unique synthetic challenge. Direct N7-alkylation of purines can be difficult, often favoring the N9 position. mdpi.com However, specific methods have been developed for regioselective N7-substitution. nih.gov These can involve using silylated purine derivatives in the presence of a Lewis acid like SnCl₄ to direct the alkylation to the N7 position. nih.govnih.gov Another strategy involves the cyclization of an appropriately substituted imidazole, which can definitively place a substituent at the N7 position of the resulting purine. researchgate.net

Post-Synthetic Functionalization and Derivatization Techniques

Once the core purine skeleton with the desired ethyl and ethoxy groups is assembled, post-synthetic modifications are often employed to introduce the final functional groups and to create a library of related analogues. hilarispublisher.comhilarispublisher.com This approach allows for the late-stage diversification of the purine scaffold.

Methodologies for Imine Moiety Formation in Purine Systems

The formation of the imine moiety at the C-6 position is a key transformation in the synthesis of 7-Ethoxy-3-ethylpurin-6-imine. A common precursor for this transformation is a 6-aminopurine (adenine) analogue. The amino group can be converted to an imine through various methods, such as reaction with an aldehyde or ketone under dehydrating conditions. nih.gov In purines, the tautomeric equilibrium between amino and imino forms is a known phenomenon. nih.govglaserchemgroup.com

Alternatively, the imine can be formed from a 6-chloropurine (B14466) derivative. The chloro group at the C-6 position is highly susceptible to nucleophilic substitution. d-nb.info Reaction with ammonia (B1221849) or a primary amine can lead to the formation of the corresponding 6-amino or 6-substituted-aminopurine, which exists in equilibrium with the imine form. Direct conversion of the 6-chloro group to an imine can also be achieved using specific nitrogen-containing reagents. google.com

| Precursor | Reagent | Functional Group Formed | Reference |

| 6-Aminopurine | Aldehyde/Ketone | Imine | nih.gov |

| 6-Chloropurine | Ammonia/Amine | Amino/Imino | d-nb.info |

Regioselective Substitution at C-6, C-7, and N-3 Positions of the Purine Imine

Achieving regioselective substitution at the C-6, C-7, and N-3 positions of the purine imine is critical for synthesizing the target compound and its analogues. hilarispublisher.com The reactivity of each position is influenced by the electronic nature of the purine ring and the existing substituents.

C-6 Position: The C-6 position of a purine is often functionalized through nucleophilic aromatic substitution of a leaving group, such as a halogen. nih.gov This allows for the introduction of a wide variety of substituents.

N-7 Position: The N-7 position is a common site for alkylation. nih.gov The presence of the ethoxy group in the target molecule suggests a specific strategy for its introduction, likely involving methods that favor N7 over N9 substitution. mdpi.comnih.gov

N-3 Position: The N-3 position can also be a site for alkylation. The introduction of the ethyl group at this position requires careful control of reaction conditions to avoid alkylation at other nitrogen atoms, particularly N-9. The use of protecting groups or specific synthetic routes that favor N-3 substitution is often necessary.

Sustainable and Atom-Economical Synthetic Methodologies for Purine Derivatives

The principles of green chemistry are increasingly being applied to the synthesis of complex molecules like purine derivatives. numberanalytics.comresearchgate.net This involves the development of methods that are more environmentally friendly and efficient.

For the synthesis of this compound and its analogues, sustainable approaches could include:

Catalytic Methods: The use of catalysts, such as transition metals, can improve the efficiency and selectivity of purine synthesis. numberanalytics.com For example, photoredox/nickel dual catalysis has been used for the C6-alkylation of purine nucleosides. nih.gov

Atom-Economical Reactions: Reactions that incorporate a high proportion of the atoms from the starting materials into the final product are considered atom-economical. Multicomponent reactions (MCRs) are a prime example of this and have been used for the synthesis of purine and pyrimidine derivatives. researchgate.net

Alternative Solvents and Conditions: The use of greener solvents and energy sources, such as microwave-assisted synthesis, can lead to faster reaction times and improved yields. numberanalytics.com

One-Pot Syntheses: Combining multiple synthetic steps into a single reaction vessel without isolating intermediates can save time, resources, and reduce waste. hilarispublisher.comhilarispublisher.com Multi-enzymatic one-pot reactions are a particularly promising sustainable approach for producing purine derivatives. hilarispublisher.comhilarispublisher.com

Advanced Spectroscopic and Structural Elucidation of Purine Imine Architectures

Spectroscopic Techniques for High-Resolution Structural Assignment and Analysis

The unambiguous determination of the constitution and configuration of complex heterocyclic systems like 7-Ethoxy-3-ethylpurin-6-imine relies on the synergistic application of multiple spectroscopic techniques. High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy, including ¹H, ¹³C, and ¹⁵N nuclei, is a cornerstone for structural assignment in solution.

¹H NMR Spectroscopy: Proton NMR provides crucial information about the electronic environment of hydrogen atoms. For this compound, characteristic signals would be expected for the ethyl group (a triplet and a quartet), the ethoxy group (a triplet and a quartet), and the purine (B94841) ring protons (C2-H and C8-H). The precise chemical shifts of the ring protons are sensitive to the substitution pattern and the electronic nature of the imine group. researchgate.net

¹³C NMR Spectroscopy: Carbon NMR helps to identify all carbon atoms in the molecule. The chemical shifts of the purine ring carbons (C2, C4, C5, C6, C8) are particularly informative for confirming the substitution pattern. For instance, the C6 carbon, bonded to the imine nitrogen, would exhibit a characteristic downfield shift. Low-temperature NMR studies on related purine derivatives have successfully been used to distinguish between different tautomers by observing separate sets of signals for each species at temperatures where their interchange is slow on the NMR timescale. researchgate.net

¹⁵N NMR Spectroscopy: Nitrogen NMR, although less common due to lower natural abundance and sensitivity, offers direct insight into the electronic state of the nitrogen atoms within the purine core and the exocyclic imine. The chemical shifts of N1, N3, N7, N9, and the imine nitrogen would provide definitive evidence for the electronic structure and bonding.

2D NMR Techniques: Two-dimensional NMR experiments, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are indispensable for assembling the molecular puzzle. An HMBC experiment, for example, would show long-range (2-3 bond) correlations between the protons of the ethyl group and the N3 and C4 carbons, and between the ethoxy protons and the C7 and C8 carbons, confirming the placement of these substituents. acs.org A key HMBC correlation would be between the C6-H proton (if present in a tautomeric form) or the imine proton and the surrounding carbons (C5, C2), which is critical for assigning the geometry around the C6=N bond. acs.org

Infrared (IR) Spectroscopy: IR spectroscopy is useful for identifying functional groups. A strong absorption band in the region of 1600-1650 cm⁻¹ would be characteristic of the C=N stretching vibration of the imine group. The absence of a strong N-H stretching band around 3300-3500 cm⁻¹ would support the imine structure over its amino tautomer.

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact molecular weight and elemental formula of the compound, providing ultimate confirmation of its chemical composition. Fragmentation patterns observed in MS/MS experiments can further corroborate the proposed structure by showing losses of predictable fragments, such as the ethyl and ethoxy groups.

The following table presents predicted NMR chemical shifts for this compound based on data from analogous substituted purine systems.

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Key HMBC Correlations |

| C2 | ~8.0-8.5 | ~150-155 | C2-H with C4, C6 |

| C4 | - | ~155-160 | N3-CH₂ protons with C4 |

| C5 | - | ~120-125 | C8-H with C5 |

| C6 | - | ~158-162 | Imine-H with C6, C5 |

| C8 | ~8.2-8.7 | ~140-145 | C8-H with C4, C5, C7 |

| N3-CH₂CH₃ | ~4.2-4.5 (q) | ~40-45 | N3-CH₂ protons with C2, C4 |

| N3-CH₂CH₃ | ~1.4-1.6 (t) | ~14-16 | N3-CH₃ protons with N3-CH₂ |

| C7-OCH₂CH₃ | ~4.5-4.8 (q) | ~65-70 | C7-O-CH₂ protons with C7, C8 |

| C7-OCH₂CH₃ | ~1.5-1.7 (t) | ~15-17 | C7-O-CH₃ protons with C7-O-CH₂ |

Investigation of Tautomeric Equilibria in this compound and Related Purine Imines

Prototropic tautomerism is a defining characteristic of the purine ring system, profoundly influencing its chemical and biological properties. nih.govnih.gov The most common tautomeric equilibrium in unsubstituted purine involves the migration of a proton between the N7 and N9 positions of the imidazole (B134444) ring. researchgate.netacs.org However, in this compound, the presence of fixed alkyl and alkoxy substituents at N3 and C7 precludes the typical N7-H ⇌ N9-H tautomerism.

The primary tautomeric equilibrium of interest in this molecule is the amine-imine tautomerism involving the exocyclic group at the C6 position. The compound can theoretically exist in equilibrium between the 6-imine form and a 6-amino form.

Imine Tautomer: this compound

Amine Tautomer: 6-Amino-7-ethoxy-3-ethylpurinium (an ylide structure)

The position of this equilibrium is governed by several factors, including the electronic nature of substituents, solvent polarity, and temperature. nih.govorientjchem.org

| Factor | Influence on Imine ⇌ Amine Equilibrium | Rationale |

| N3-Ethyl Group | Stabilizes the imine form. | The permanent positive charge on the pyrimidine (B1678525) ring due to N3-alkylation disfavors the creation of an additional positive charge on the exocyclic nitrogen, which would be required for the amino tautomer. |

| C7-Ethoxy Group | Likely has a minor electronic influence on the C6 position. | The ethoxy group is primarily an electron-donating group through resonance, but its effect is transmitted through the imidazole ring (N7, C8, N9) and has a less direct impact on C6 compared to substituents at C2 or C8. acs.org |

| Solvent Polarity | Polar solvents may stabilize the more polar tautomer. | The ylidic amine tautomer would be significantly more polar than the imine form. However, the intrinsic stability of the imine is expected to be dominant. Studies on related systems show solvent effects can alter tautomeric populations but rarely cause a complete shift from a highly stable form. nih.govorientjchem.org |

| Aromaticity | The imine form maintains the aromaticity of the purine core. | The conversion to the amino ylide form would disrupt the electronic structure of the pyrimidine ring, likely decreasing overall stability. |

Given these factors, the this compound is expected to exist overwhelmingly in the imine form. The amine-ylide tautomer would be a high-energy species and is unlikely to be present in any significant concentration under normal conditions. Experimental verification would involve spectroscopic techniques like low-temperature NMR, searching for the appearance of a second set of signals corresponding to the minor tautomer. researchgate.net

Conformational Analysis and Stereochemical Considerations of Substituted Purine Imines

Beyond constitutional isomerism and tautomerism, the three-dimensional structure of substituted purine imines is defined by their conformation and stereochemistry. For this compound, two key stereochemical features must be considered: the geometry of the exocyclic imine and the conformation of the flexible substituents.

E/Z Isomerism of the Imine Group: The carbon-nitrogen double bond (C=N) of the exocyclic imine at C6 is subject to geometrical isomerism, resulting in two possible stereoisomers: (E) and (Z). The interconversion between these isomers typically occurs via an N-inversion mechanism rather than rotation around the double bond. glaserchemgroup.com Theoretical studies on related heteroarene imines, such as 1H-purine-6(9H)-imine, have shown that there can be a significant energy difference between the (E) and (Z) isomers, with activation barriers for interconversion that may allow for their separation or observation at low temperatures. glaserchemgroup.comacs.org

For this compound, the (E) isomer, where the imine proton (or substituent) points away from the imidazole ring, is likely to be sterically favored over the (Z) isomer, which would experience steric clash with the N1 position of the purine ring. Computational studies using methods like Density Functional Theory (DFT) are powerful tools for predicting the relative stabilities and inversion barriers of such isomers. glaserchemgroup.comresearchgate.net

Conformation of Substituents: The ethyl group at N3 and the ethoxy group at C7 are flexible due to rotation around their single bonds.

N3-Ethyl Conformation: The ethyl group can rotate around the N3-C bond. While this rotation is generally fast at room temperature, certain staggered conformations that minimize steric interactions with adjacent parts of the molecule will be energetically preferred.

C7-Ethoxy Conformation: The orientation of the ethoxy group is determined by rotation around the C7-O and O-C bonds. The conformation can influence the local electronic environment and steric accessibility of the imidazole ring. Computational methods, often combined with crystallographic data from related structures, are used to identify the lowest energy conformations. researchgate.net The planarity of the purine ring system can be influenced by bulky substituents, although the core structure is generally rigid. mdpi.com

The combination of these stereochemical elements means that this compound can exist as a mixture of conformational and geometrical isomers.

| Stereochemical Feature | Possible Isomers | Primary Analytical Method |

| Imine Geometry | (E)-7-Ethoxy-3-ethylpurin-6-imine, (Z)-7-Ethoxy-3-ethylpurin-6-imine | Low-Temperature NMR, Computational Chemistry (DFT) |

| Ethoxy Conformation | Multiple rotamers (e.g., syn, anti relative to C8-H) | Computational Chemistry (DFT), X-ray Crystallography |

| Ethyl Conformation | Multiple rotamers | Computational Chemistry (DFT), X-ray Crystallography |

Understanding this complex structural landscape is critical, as different isomers can have distinct physical properties and modes of interaction with other molecules.

Computational Chemistry and Theoretical Investigations of 7 Ethoxy 3 Ethylpurin 6 Imine

Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. By solving approximations of the Schrödinger equation, these methods can determine electron distribution, molecular geometry, and energetic properties, which are crucial for predicting chemical behavior.

Density Functional Theory (DFT) is a prominent computational method used to investigate the electronic structure of molecules. aps.org It is based on the principle that the ground-state energy of a molecule can be determined from its electron density. aps.org In the field of purine (B94841) chemistry, DFT has been successfully applied to analyze molecular geometries, frequencies, heats of formation, and bond dissociation energies of various purine derivatives. nih.gov

For a molecule such as 7-Ethoxy-3-ethylpurin-6-imine, DFT calculations, often using functionals like B3LYP with basis sets such as 6-31G** or 6-311G(d,p), can elucidate key electronic properties. nih.govnih.gov These calculations provide insights into the molecule's stability and electronic nature through the analysis of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a critical parameter for determining molecular reactivity and stability. nih.govdntb.gov.ua Furthermore, Molecular Electrostatic Potential (MEP) maps can be generated to identify electrophilic and nucleophilic sites, predicting regions of the molecule likely to engage in intermolecular interactions. nih.gov

Table 1: Key Electronic Properties of Purine Derivatives Calculated by DFT

| Calculated Property | Significance in Purine Chemistry | Typical DFT Functional/Basis Set |

|---|---|---|

| Optimized Molecular Geometry | Provides accurate bond lengths and angles. iosrjournals.org | B3LYP/6-31G nih.gov |

| HOMO-LUMO Energy Gap | Indicates chemical reactivity and kinetic stability. nih.gov | B3LYP/6-311G(d,p) nih.gov |

| Molecular Electrostatic Potential (MEP) | Identifies sites for electrophilic and nucleophilic attack. nih.gov | B3LYP/6-311G(d,p) nih.gov |

| Mulliken Atomic Charges | Describes the charge distribution across the molecule. mdpi.com | B3LYP/6-311++G(d,p) mdpi.com |

| Thermodynamic Properties (e.g., Heat of Formation) | Assesses the energetic stability of the molecule. nih.gov | B3LYP/6-31G nih.gov |

Computational studies are invaluable for predicting the most likely sites of chemical reactions on a molecule. For purine derivatives, quantum chemical methods can determine the kinetic and thermodynamic favorability of transformations at various positions. rsc.org In studies on the chlorination of purine bases, for example, calculations have shown that the kinetic reactivity order can differ from the thermodynamic stability of the products, with sites like heterocyclic nitrogen atoms often being the most kinetically reactive. rsc.org

For this compound, the primary reaction sites would include the purine ring's nitrogen and carbon atoms, the exocyclic imine nitrogen, and the ethyl and ethoxy substituents. By calculating the activation energies for potential reactions at these sites, an energetic profile can be constructed to predict the most probable transformation pathways. The reactivity of different sites is often correlated with calculated parameters such as Atomic Partial Charges (APT). rsc.org Computational analysis can predict that for purine compounds, heterocyclic nitrogen atoms and exocyclic amino/imino groups are often the most reactive sites for initial reactions. rsc.org

Table 2: Hypothetical Reactivity Site Ranking for this compound

| Potential Reaction Site | Anticipated Kinetic Reactivity | Basis for Prediction |

|---|---|---|

| N1, N7, N9 (Ring Nitrogens) | High | Generally high electron density and accessibility in purines. rsc.org |

| Exocyclic Imine Nitrogen | High | Often a primary site for electrophilic attack. rsc.org |

| C8 (Ring Carbon) | Moderate | A known site for reactions in purine systems, though often less kinetically favored than nitrogens. rsc.org |

| Ethoxy/Ethyl Groups | Low | Alkyl groups are generally less reactive than the heterocyclic system. |

Molecular Modeling and Dynamics Simulations

Molecular modeling and simulations extend theoretical investigations to the dynamic behavior of molecules and their interactions with complex biological systems.

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor, such as a protein or nucleic acid. tpcj.org This method is widely used in drug discovery to screen for potential inhibitors. Purine derivatives have been extensively studied as inhibitors for various enzymes, including cyclin-dependent kinases (CDKs), cyclooxygenase (COX), and tyrosine kinases. nih.govrsc.org

In a typical docking study involving a purine imine derivative like this compound, the 3D structure of the target protein is obtained from a repository like the Protein Data Bank (PDB). tpcj.org The ligand's structure is optimized, and a docking algorithm calculates the most favorable binding poses within the protein's active site. The output is typically a binding energy or docking score, which estimates the binding affinity. tpcj.orgnih.gov For instance, docking studies on pyrazolopyrimidine derivatives against CDK2 and CDK9 have reported binding energies in the range of -7 to -8 kcal/mol. nih.gov

Table 3: Representative Docking Scores of Purine Analogues Against Various Protein Targets

| Compound Class | Protein Target | Reported Binding Affinity (kcal/mol) | Reference |

|---|---|---|---|

| Pyrazolopyrimidine derivative | CDK2 | -8.16 | nih.gov |

| Pyrazolopyrimidine derivative | CDK9 | -7.87 | nih.gov |

| Triazolo-triazine (Purine isostere) | COX-2 | -8.82 | rsc.org |

| Purine/pyrimidine (B1678525) derivative | TLR9 (5ZLN) | -8.1 | nih.gov |

Beyond predicting binding affinity, docking simulations provide detailed insights into the specific intermolecular interactions that stabilize the ligand-receptor complex. nih.gov These interactions are crucial for understanding the mechanism of action and for guiding the rational design of more potent molecules. nih.gov

Analysis of the docked pose of this compound within a target active site would reveal key interactions such as:

Hydrogen Bonds: The nitrogen atoms of the purine core and the exocyclic imine group are potential hydrogen bond donors and acceptors, capable of interacting with polar residues like serine, threonine, or the peptide backbone. mdpi.com

Hydrophobic Interactions: The ethyl group and the aromatic purine ring can form favorable hydrophobic interactions with nonpolar amino acid residues such as valine, leucine, and alanine. mdpi.com

Pi-Stacking and Cation-Pi Interactions: The planar purine ring system can engage in pi-stacking with aromatic residues like phenylalanine or tyrosine, or cation-pi interactions with charged residues. mdpi.com

Molecular dynamics (MD) simulations can further refine these binding poses, providing information on the stability of the complex and the flexibility of the ligand and protein over time. nih.gov

Quantitative Structure-Activity Relationship (QSAR) and Structure-Activity Relationship (SAR) Studies (Theoretical Frameworks)

QSAR and SAR are theoretical frameworks that aim to correlate the chemical structure of a series of compounds with their biological activity. nih.gov These models are essential for predicting the activity of novel compounds and for understanding which structural features are critical for function.

A QSAR model is a mathematical equation that relates numerical descriptors of a molecule's structure to its activity. researchgate.net These descriptors can be categorized as:

Electronic: (e.g., partial charges, dipole moment)

Steric: (e.g., molecular volume, surface area)

Hydrophobic: (e.g., logP)

Topological: (e.g., connectivity indices)

For a series of purine imine derivatives, a QSAR model could be developed to predict their inhibitory activity against a specific enzyme. researchgate.netresearchgate.net For example, a study on purine derivatives as c-Src tyrosine kinase inhibitors developed a model with a predictive correlation coefficient (r²) of 0.83, using descriptors like SsCH3E-index (related to methyl group electrotopological state) and H-Donor Count. researchgate.net

SAR studies provide a more qualitative understanding, establishing general rules about how modifications to a chemical scaffold affect activity. For this compound, SAR would involve analyzing how changes to the substituents at the N3 (ethyl) and C7 (ethoxy) positions, or modifications to the imine group, impact its binding affinity or biological effect. Such analyses are crucial for optimizing lead compounds in drug design.

Table 4: Common Molecular Descriptors Used in QSAR Models for Heterocyclic Compounds

| Descriptor Class | Example Descriptor | Information Encoded |

|---|---|---|

| Constitutional | Number of double bonds (B_Dou) | Basic molecular composition and unsaturation. tandfonline.com |

| Topological | Aromaticity (A_Ar) | Presence and number of aromatic rings. tandfonline.com |

| Electrostatic | Positive Partial Surface Area (PEOE VSA_PPOS) | Molecular surface area associated with positive charge. tandfonline.com |

| Quantum Chemical | HOMO/LUMO Energy | Electron-donating/accepting ability. nih.gov |

| Hydrophobicity | LogP | Partition coefficient between octanol (B41247) and water. |

Mechanistic Organic Chemistry and Reaction Pathway Elucidation of Purine Imines

Reaction Mechanisms in Purine (B94841) Imine Synthesis and Transformation

No information available.

Role of Reactive Intermediates and Transition States in Purine Imine Chemistry

No information available.

Mechanistic Studies on the Imine Functionality within the Purine Ring System

No information available.

Kinetic and Thermodynamic Considerations in Purine Imine Reactivity

No information available.

Molecular Interactions and Chemical Biology Applications of 7 Ethoxy 3 Ethylpurin 6 Imine As a Research Probe

Advanced In Vitro Biological System Studies (Excluding Human Clinical Trials)No advanced in vitro studies involving 7-Ethoxy-3-ethylpurin-6-imine have been published.

It is possible that research on this compound is proprietary, in very early stages and not yet published, or that the compound is known by a non-systematic or internal company name. Without further information or the publication of relevant studies, a detailed scientific article on this compound cannot be generated.

Advanced Research Applications and Future Directions in Purine Imine Chemistry

Potential as Scaffolds for Novel Chemical Biology Tools and Probes

The purine (B94841) scaffold is a privileged structure in medicinal chemistry and chemical biology, largely due to its central role in biological processes as a component of nucleic acids and signaling molecules. avcr.cz Modified purine derivatives are extensively utilized to study and modulate biological systems at the molecular level. avcr.cz 7-Ethoxy-3-ethylpurin-6-imine, with its distinct substitution pattern, represents a valuable starting point for the design of novel chemical biology tools and probes.

The imine functionality at the 6-position offers a reactive handle for further chemical modifications, allowing for the attachment of various reporter groups, such as fluorophores or biotin (B1667282) tags. These tagged molecules can be used to visualize and track the interactions of the purine core with biological targets. Furthermore, the ethoxy and ethyl substitutions at the 7- and 3-positions, respectively, can influence the molecule's solubility, membrane permeability, and binding affinity to specific proteins or nucleic acid structures.

Researchers have successfully generated libraries of tri-substituted purine analogues for biological screening. researchgate.net By employing similar combinatorial approaches, a diverse set of probes based on the this compound scaffold could be synthesized. These probes would be instrumental in:

Target Identification and Validation: Identifying the specific cellular components that interact with this class of purine derivatives.

Enzyme Inhibition Studies: Designing potent and selective inhibitors for enzymes that recognize the purine structure, such as kinases or dehydrogenases. frontiersin.org

Nucleic Acid Intercalation: Developing probes that bind to specific DNA or RNA secondary structures, which could be used to study gene regulation and for diagnostic purposes.

The development of such tools relies on the synergy between synthetic chemistry and biological evaluation, a hallmark of modern chemical biology. nih.gov

Applications in Advanced Materials Science and Optical Materials Research

The application of purine derivatives is expanding beyond biology into the realm of materials science. numberanalytics.com The planar, aromatic nature of the purine ring system, coupled with the potential for extensive π-π stacking interactions, makes these compounds interesting candidates for the development of advanced materials with unique optical and electronic properties.

Specifically, platinum(II) pincer complexes derived from purine nucleobases have been shown to exhibit green phosphorescence. csic.esnih.gov These complexes can undergo self-quenching at high concentrations due to molecular aggregation and the formation of intermolecular π-π stacking and weak Pt···Pt interactions. csic.esnih.gov It is conceivable that this compound could serve as a ligand in similar organometallic complexes. The electronic properties of the imine and the steric and electronic influence of the ethoxy and ethyl groups would modulate the photophysical characteristics of the resulting metal complexes.

Potential applications in materials science for derivatives of this compound include:

Organic Light-Emitting Diodes (OLEDs): As phosphorescent emitters, purine-based metal complexes could be incorporated into the emissive layer of OLEDs for displays and lighting applications.

Sensors: The optical properties of these compounds could be sensitive to their environment, allowing for the development of chemical sensors that respond to the presence of specific analytes.

Supramolecular Assemblies: The ability of purines to form ordered structures through non-covalent interactions could be harnessed to create self-assembling nanomaterials with defined architectures and functions. acs.org

Further research into the synthesis and characterization of materials incorporating the this compound core is needed to fully explore these possibilities.

Catalytic Roles and Coordination Chemistry of Purine Imine Complexes

The coordination chemistry of purine derivatives is a rich and well-studied field, driven in part by the interaction of metal-based drugs with DNA. csic.es The nitrogen atoms of the purine ring and the exocyclic imine group of this compound are all potential coordination sites for metal ions. The formation of metal complexes can significantly alter the chemical and physical properties of the purine ligand.

The imine group is of particular interest for catalysis. Imine-containing ligands can participate in a variety of catalytic transformations. For instance, some organoiridium complexes containing an imine ligand exhibit pro-oxidant activity through catalytic hydride transfer. nih.gov Furthermore, the coordination of an amide to a metal ion like Mg²⁺ can lead to the formation of a basic imine species capable of acting as a proton acceptor in catalysis. nih.gov

The coordination of this compound to transition metals could lead to complexes with novel catalytic activities. The specific geometry and electronic structure of these complexes would depend on the metal center and the coordination mode of the purine imine ligand. Studies on platinum(II) complexes with related purine ligands have shown that coordination can occur regioselectively at different nitrogen atoms of the purine ring, leading to different isomers with distinct properties. csic.esnih.gov

Table 1: Potential Coordination Sites and Catalytic Roles

| Feature of this compound | Potential Role in Coordination and Catalysis |

|---|---|

| Imine Nitrogen (C6) | Coordination to metal center; participation in redox reactions; acting as a base. |

| Purine Ring Nitrogens (N1, N3, N7, N9) | Coordination sites for metal ions, influencing complex geometry and stability. |

The exploration of the coordination chemistry of this compound with a range of transition metals could uncover new catalysts for organic synthesis or bio-inspired catalytic systems.

Interdisciplinary Research Synergies in Purine Chemistry and Related Fields

The multifaceted nature of purine chemistry necessitates a highly interdisciplinary approach, integrating knowledge from chemistry, biology, materials science, and physics. numberanalytics.com The study of this compound and its derivatives is a prime example of where such synergies can lead to significant advancements.

The synthesis of this compound and its analogues requires expertise in modern synthetic organic chemistry, including techniques like microwave-assisted synthesis and catalytic cross-coupling reactions. numberanalytics.comavcr.cztandfonline.com Characterizing its biological activity involves collaboration with biologists and pharmacologists to perform cell-based assays and mechanistic studies. researchgate.netacs.org Investigating its potential in materials science brings in materials scientists and physicists to study its photophysical properties and fabricate devices. numberanalytics.com

This interdisciplinary collaboration is crucial for translating fundamental chemical discoveries into practical applications. numberanalytics.com For example, the development of a purine-based anticancer agent involves a pipeline that starts with chemical synthesis, moves through biological screening and medicinal chemistry optimization, and ultimately requires expertise in pharmacology and clinical research. acs.org Similarly, creating a new OLED material from a purine derivative requires a concerted effort from chemists who synthesize the material, physicists who characterize its properties, and engineers who integrate it into a device.

Exploration of Uncharted Reactivity and Structural Space for Purine Imine Derivatives

While the purine scaffold is well-known, there remains a vast and uncharted chemical space for its derivatives. The synthesis of novel, highly substituted purine compounds is an active area of research, with the goal of creating structural diversity for biological and materials applications. google.com this compound serves as a unique starting point for exploring new reactivity and generating novel molecular architectures.

The imine functionality is a key feature that can be exploited for further derivatization. Reactions targeting the C=N double bond, such as reductions, additions, or cycloadditions, could lead to new classes of saturated or partially saturated purine analogues with different three-dimensional shapes and biological activities. The development of one-pot synthesis methods allows for the rapid generation of libraries of tri-substituted purines, where simple changes in reaction conditions or starting materials can lead to different products. researchgate.net

Furthermore, the reactivity of the purine ring itself can be explored. Nucleophilic and electrophilic substitution reactions, as well as ring-opening and rearrangement reactions, could yield novel heterocyclic systems. wur.nl For instance, the reaction of substituted purines in strongly basic media can lead to ring-opening and the formation of pyrimidine (B1678525) derivatives. wur.nl

The systematic exploration of the reactivity of this compound and the synthesis of its derivatives will undoubtedly expand the known structural diversity of purine-related compounds and could lead to the discovery of molecules with unforeseen and valuable properties.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 7-Ethoxy-3-ethylpurin-6-imine, and how can purity be optimized?

- Methodology : Begin with nucleophilic substitution or condensation reactions using 7-chloropurin-6-amine as a precursor. Ethylation and ethoxylation steps require controlled conditions (e.g., anhydrous solvents, inert atmosphere) to minimize side products. For purity optimization, employ column chromatography (silica gel, gradient elution) followed by recrystallization in ethanol/water mixtures. Validate purity via HPLC (≥98%) with UV detection at 254 nm, referencing retention time against standards .

Q. How should researchers characterize the structural integrity of this compound?

- Methodology : Use a combination of spectroscopic techniques:

- NMR : and NMR to confirm substitution patterns (e.g., ethyl and ethoxy groups). Compare chemical shifts with analogous purine derivatives (e.g., 7-methylpurin-6-amine, δ~7.8 ppm for H8) .

- X-ray crystallography : For unambiguous confirmation, grow single crystals in DMSO/ethyl acetate and solve the structure using SHELX software (SHELXL for refinement, SHELXS for solution). Note challenges in resolving imine tautomerism .

Q. What solvent systems are suitable for solubility and stability studies of this compound?

- Methodology : Test solubility in polar aprotic solvents (DMSO, DMF) for in vitro assays. For stability, conduct accelerated degradation studies under varied pH (2–12) and temperatures (25–60°C). Monitor decomposition via LC-MS, identifying hydrolytic byproducts (e.g., purine-6-amine derivatives) .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in nucleophilic environments?

- Methodology : Perform DFT calculations (B3LYP/6-31G* basis set) to map electrostatic potential surfaces, identifying electron-deficient regions (e.g., imine group). Compare with experimental kinetic data from reactions with amines or thiols. Validate models using Hammett plots to correlate substituent effects with reaction rates .

Q. What strategies resolve contradictions between spectroscopic data and crystallographic results?

- Case Example : If NMR suggests a tautomeric equilibrium (e.g., imine vs. amine forms), but X-ray shows a single tautomer:

Repeat experiments under controlled humidity (tautomerism is moisture-sensitive).

Use variable-temperature NMR to detect dynamic equilibria.

Cross-validate with IR spectroscopy (C=N stretch ~1600 cm) and computational IR frequency calculations .

How does this compound interact with biological targets? Design a study to evaluate its binding affinity.

- Methodology :

- Target selection : Prioritize enzymes with purine-binding pockets (e.g., kinases, GTPases).

- Assay design : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure . Include negative controls (e.g., 7-ethoxy purine analogs lacking the ethyl group).

- Data interpretation : Apply nonlinear regression for binding curves and compare with docking simulations (AutoDock Vina) to identify key binding residues .

Data Presentation and Reproducibility

Q. What statistical approaches ensure robustness in dose-response studies involving this compound?

- Guidelines :

- Use ≥3 biological replicates and report SEM/CI intervals.

- For EC calculations, fit data to a four-parameter logistic model (e.g., GraphPad Prism).

- Address outliers via Grubbs’ test or robust regression methods .

Q. How to address batch-to-batch variability in synthetic yields?

- Troubleshooting :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.